Tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate
Description
Significance of Pyridine (B92270) Derivatives as Building Blocks
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. enpress-publisher.comnih.govrsc.orgresearchgate.netnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in a vast array of pharmaceuticals and bioactive natural products. nih.gov Its presence can influence a molecule's polarity, solubility, and ability to interact with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition processes in biological systems. Furthermore, the aromatic nature of the pyridine ring provides a rigid framework for the precise spatial arrangement of functional groups.
The versatility of the pyridine scaffold stems from its susceptibility to a wide range of chemical transformations. The electronic properties of the ring can be tuned by the introduction of various substituents, allowing for controlled reactions at different positions. This adaptability makes pyridine derivatives indispensable tools for the construction of diverse and complex molecular architectures. enpress-publisher.com
Strategic Positioning of the Carbamate (B1207046) and Chloromethyl Functionalities
The utility of Tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate lies in the deliberate placement of its two key functional groups: the tert-butoxycarbonyl (Boc) protected amine (a carbamate) at the 3-position and the chloromethyl group at the 6-position. This specific arrangement provides orthogonal reactivity, meaning that one group can be reacted selectively without affecting the other.
The tert-butyl carbamate serves as a robust protecting group for the amino functionality. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This allows for the modification of other parts of the molecule without unintended reactions at the amino group. The presence of the Boc-protected amine also influences the electronic properties of the pyridine ring, which can direct the regioselectivity of further chemical transformations.
The chloromethyl group at the 6-position is a reactive electrophilic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. quimicaorganica.orgyoutube.com This allows for the facile introduction of a wide variety of substituents, including amines, thiols, alcohols, and carbon nucleophiles, thereby enabling the extension of the molecular framework. The reactivity of the chloromethyl group is strategically positioned away from the carbamate, minimizing intramolecular interactions and allowing for clean, predictable reactions.
Overview of Synthetic Utility in Complex Molecular Architectures
The bifunctional nature of this compound makes it a powerful tool for the synthesis of complex molecules, particularly those containing fused heterocyclic systems. The chloromethyl group can be utilized to construct a new ring fused to the pyridine core, while the protected amine can be deprotected at a later stage to participate in further transformations or to serve as a key pharmacophoric element in the final molecule.
For instance, the chloromethyl group can react with a nucleophile that is part of another ring system, leading to the formation of a bridged or fused bicyclic structure. Following this, the Boc group can be removed to reveal the amine, which can then be acylated, alkylated, or used in a cyclization reaction to build an additional ring. This sequential and controlled reactivity is highly desirable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The strategic utility of this building block is evident in the synthesis of novel kinase inhibitors and other targeted therapies where a substituted aminopyridine scaffold is a common motif. The ability to introduce diversity at both the 6-position (via the chloromethyl group) and the 3-position (after deprotection of the amine) allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 g/mol |
| CAS Number | 1196157-44-4 |
| Appearance | White to off-white solid |
| Key Functional Groups | tert-Butyl carbamate, Chloromethyl, Pyridine |
The following table outlines the typical reactivity of the functional groups present in this compound:
| Functional Group | Position | Reactivity | Common Transformations |
| tert-Butyl carbamate | 3 | Amine protecting group | Deprotection under acidic conditions (e.g., TFA, HCl) |
| Chloromethyl | 6 | Electrophilic site | Nucleophilic substitution (SN2) with various nucleophiles |
| Pyridine Ring | - | Aromatic scaffold | Electrophilic and nucleophilic aromatic substitution |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[6-(chloromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUYIHNUQKKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-44-4 | |
| Record name | tert-butyl N-[6-(chloromethyl)pyridin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tert Butyl 6 Chloromethyl Pyridin 3 Ylcarbamate
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate reveals a synthetic pathway that logically dissects the molecule into readily available precursors. The analysis involves three primary disconnections: the tert-butoxycarbonyl (Boc) protecting group, the chloromethyl moiety, and the core pyridine-3-amine structure.
Derivation from Pyridine-3-amines
The foundational structure of the target compound is a substituted pyridine (B92270) ring with an amine at the 3-position. wikipedia.org Therefore, the synthesis logically originates from a pyridine-3-amine derivative. A common and practical starting material is a pyridine molecule that already contains functionalities at the 3- and 6-positions, which can be elaborated into the required amine and chloromethyl groups. A plausible precursor is 6-methyl-3-aminopyridine or 6-(hydroxymethyl)pyridin-3-amine. These precursors provide the necessary pyridine core and functional group handles for subsequent transformations.
Introduction of the Chloromethyl Moiety
The introduction of the electrophilic chloromethyl group onto the pyridine ring is a critical step, as this functionality allows for subsequent nucleophilic substitution reactions. mdpi.com There are several established methods to achieve this transformation, typically involving the conversion of a pre-existing functional group at the 6-position.
From a Hydroxymethyl Group: The most common route is the chlorination of a 6-(hydroxymethyl)pyridine derivative. This is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a robust and frequently used reagent for this purpose, converting the alcohol to the desired chloride. mdpi.com Other reagents like phosphorus pentachloride or oxalyl chloride can also be employed.
From a Methyl Group: Alternatively, a 6-methylpyridine precursor can be used. The methyl group can be converted to a chloromethyl group via free-radical chlorination, often using N-chlorosuccinimide (NCS) and a radical initiator.
Protection of the Amine Functionality via tert-Butoxycarbonyl Group
The amine group at the 3-position of the pyridine ring is a nucleophilic and basic site. chemistrysteps.com To prevent unwanted side reactions during subsequent synthetic steps, particularly the introduction of the chloromethyl group, it must be protected. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its straightforward removal under mild acidic conditions. fishersci.co.uknih.gov
The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the Boc-donating reagent. rsc.org The reaction is generally performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc₂O. fishersci.co.uk The conditions are flexible, with high yields achievable in various solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, or even aqueous mixtures. fishersci.co.uknih.govgoogle.com
Detailed Reaction Pathways and Optimized Conditions
The synthesis of this compound can be accomplished through various reaction pathways, including multistep sequences and potentially more streamlined one-pot strategies. The optimization of these routes is crucial for achieving high purity and yield, essential for both laboratory-scale research and potential industrial applications.
Multistep Synthesis Routes
A common and reliable approach involves a sequential, multistep synthesis where intermediates are isolated and purified at each stage. A representative route starting from 6-(hydroxymethyl)pyridin-3-amine is outlined below.
Route A: From 6-(hydroxymethyl)pyridin-3-amine
Step 1: Boc Protection: The first step involves the protection of the amino group of 6-(hydroxymethyl)pyridin-3-amine. This is achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like THF or DCM. The reaction typically proceeds smoothly at room temperature to yield tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate.
Step 2: Chlorination: The intermediate alcohol is then converted to the final product. The hydroxyl group is chlorinated using a reagent like thionyl chloride (SOCl₂) in a solvent such as DCM. The reaction is often run at 0 °C to room temperature to control reactivity and minimize side reactions.
This stepwise approach allows for the purification of intermediates, ensuring the high quality of the final product.
| Step | Reactant | Reagent(s) | Solvent | Typical Conditions | Product |
| 1 | 6-(hydroxymethyl)pyridin-3-amine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature, 2-4 h | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate |
| 2 | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 °C to Room Temperature, 1-3 h | This compound |
One-Pot Synthetic Strategies
While multistep syntheses are reliable, one-pot strategies are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. A hypothetical one-pot synthesis could involve the sequential addition of reagents to a single reaction vessel. For example, after the Boc protection of 6-(hydroxymethyl)pyridin-3-amine is complete (as monitored by techniques like TLC or LC-MS), the chlorinating agent could be added directly to the reaction mixture.
However, developing such a process requires careful consideration of reagent compatibility. The base used in the Boc protection step (e.g., triethylamine) could potentially react with the chlorinating agent (e.g., thionyl chloride). Therefore, optimization would be necessary, possibly involving the neutralization or removal of the base before adding the second reagent, or selecting a base-reagent combination that does not interfere. While specific one-pot procedures for this exact molecule are not widely reported in foundational literature, the principles of process optimization in organic synthesis suggest its feasibility.
Green Chemistry Approaches in Synthesis
While specific green chemistry literature for the synthesis of this compound is not abundant, general principles of green chemistry can be applied to its plausible synthetic routes. A likely precursor to the target compound is tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate. The subsequent chlorination step is a key focus for green chemistry improvements.
Traditional chlorination reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which can generate significant acidic waste and are hazardous to handle. Green chemistry aims to replace such reagents with more environmentally benign alternatives. One potential approach is the use of salt-free chlorinating agents or catalytic methods that minimize waste production.
Furthermore, the choice of solvent is a critical aspect of green synthesis. Dichloromethane (DCM), a common solvent for such transformations, is classified as a hazardous air pollutant. Alternative solvents with a better environmental, health, and safety profile, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be explored. The principles of green chemistry would also encourage a synthesis with a high atom economy, minimizing the formation of byproducts.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Utilizing catalytic chlorination methods to reduce stoichiometric waste from reagents like thionyl chloride. |
| Atom Economy | Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-MeTHF or CPME. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. |
Reaction Mechanism Elucidation in Key Synthetic Steps
The key synthetic step in the preparation of this compound from its corresponding alcohol precursor, tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate, is the chlorination of the primary alcohol. When using a common chlorinating agent like thionyl chloride, the reaction mechanism is well-understood.
Initially, the lone pair of electrons on the oxygen atom of the hydroxymethyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then deprotonates the oxonium ion, leading to the formation of a chlorosulfite ester intermediate.
Purification Techniques and Yield Optimization Strategies
Effective purification and yield optimization are crucial for the successful synthesis of this compound. Given its nature as a solid carbamate (B1207046), several techniques can be employed.
Purification Techniques:
Crystallization: This is a primary method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and can be determined through small-scale solubility tests.
Slurry Washing: The crude solid can be stirred as a slurry in a solvent in which the desired product has low solubility, while impurities are more soluble. This can be an effective way to remove minor impurities. For instance, washing with a mixture of hexane (B92381) and a small amount of a more polar solvent like dichloromethane or ethyl acetate (B1210297) can be effective. orgsyn.org
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), is used to separate the target compound from byproducts and unreacted starting materials.
Yield Optimization Strategies:
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential. For the chlorination step, controlling the temperature can prevent the formation of side products.
Work-up Procedure: A carefully designed aqueous work-up is necessary to remove any remaining acid and inorganic byproducts. This typically involves washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, followed by a brine wash to remove excess water.
Drying of Solvents and Reagents: The use of anhydrous solvents and reagents is often critical, especially in reactions involving moisture-sensitive intermediates like thionyl chloride, to prevent unwanted side reactions and maximize yield.
| Technique | Application in the Purification of this compound |
| Crystallization | Primary method for obtaining high-purity solid product. |
| Slurry Washing | Effective for removing minor, more soluble impurities. |
| Column Chromatography | Used for difficult separations to achieve high purity. |
Chemical Reactivity and Transformations of Tert Butyl 6 Chloromethyl Pyridin 3 Ylcarbamate
Reactivity of the Chloromethyl Group
The chloromethyl group attached to the pyridine (B92270) ring is an electrophilic center, analogous to a benzylic halide. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and its ability to stabilize reaction intermediates. This group readily participates in nucleophilic substitution, quaternization, and reduction reactions.
Nucleophilic Substitution Reactions (SN1/SN2)
The chloromethyl group of tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate is susceptible to nucleophilic substitution, where the chloride ion acts as a leaving group. semanticscholar.org These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.comyoutube.com
SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comkhanacademy.org The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, displacing the chloride ion. youtube.com Given that the substrate is a primary halide, the SN2 mechanism is often the predominant pathway. youtube.com
SN1 Pathway : An SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. youtube.com The pyridine ring can stabilize the resulting primary carbocation through resonance, a feature that makes the SN1 pathway plausible despite the primary nature of the substrate. youtube.com This pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weaker nucleophiles. khanacademy.org
The choice between SN1 and SN2 pathways is a competition influenced by several factors. Strong nucleophiles will favor the SN2 route, while conditions that promote carbocation formation (e.g., polar protic solvents) will favor the SN1 route. youtube.com
| Nucleophile (Nu⁻) | Reagent Example | Solvent | Likely Mechanism | Product Structure |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | H₂O/THF | SN1/SN2 | |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | SN2 | |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | SN2 | |
| Amine | Ammonia (NH₃), Diethylamine | Ethanol | SN2 | |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | SN2 | |
| Azide | Sodium Azide (NaN₃) | Acetone/H₂O | SN2 |
Formation of Quaternary Pyridinium (B92312) Salts
The electrophilic chloromethyl group serves as an excellent alkylating agent for tertiary amines and pyridine derivatives, leading to the formation of quaternary ammonium (B1175870) or pyridinium salts. semanticscholar.org In this reaction, the lone pair of electrons on the nitrogen atom of a nucleophilic pyridine attacks the carbon of the chloromethyl group, displacing the chloride ion. rsc.orgfazos.hr This quaternization reaction is a specific type of nucleophilic substitution. The resulting pyridinium salts are ionic compounds with modified solubility and electronic properties, often used in further synthetic applications or for their biological activities. fazos.hr
For example, reaction with pyridine would yield 3-((tert-butoxycarbonyl)amino)-6-((pyridin-1-ium-1-yl)methyl)pyridine chloride.
Reductive Transformations
The chloromethyl group can undergo reductive transformations, most commonly reductive dehalogenation. This process replaces the chlorine atom with a hydrogen atom, effectively converting the chloromethyl group (-CH₂Cl) into a methyl group (-CH₃). This transformation can be achieved using various reducing agents.
Common methods for reductive dehalogenation include:
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a mild and effective method for removing benzylic-type halides.
Hydride Reagents : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used, although they may also reduce other functional groups in the molecule if not used selectively.
These transformations are valuable for removing the reactive handle of the chloromethyl group after it has served its synthetic purpose, leading to a stable methyl-substituted pyridine derivative. google.com
Elimination Reactions (if applicable from literature)
Elimination reactions (E1/E2) typically require a hydrogen atom on a carbon atom adjacent (beta) to the carbon bearing the leaving group. In the case of this compound, the chloromethyl group (-CH₂Cl) is attached directly to the C6 position of the pyridine ring. There are no beta-hydrogens on an adjacent alkyl carbon. While elimination to form an exocyclic double bond is theoretically possible under very harsh basic conditions, it is not a common or favorable reaction pathway for this type of substrate and is not widely reported in the literature. Nucleophilic substitution is the overwhelmingly preferred reaction pathway at this position.
Transformations Involving the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including those that are nucleophilic or basic. sci-hub.senih.gov Its primary role is to temporarily mask the reactivity of the amine nitrogen. The principal transformation involving the Boc group is its removal, or deprotection, to liberate the free amine. masterorganicchemistry.com
Deprotection Methodologies
The Boc group is characteristically labile under acidic conditions. acsgcipr.org This selective removal allows for orthogonal protection strategies in multi-step syntheses. masterorganicchemistry.comtotal-synthesis.com The deprotection mechanism typically involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide gas. masterorganicchemistry.comjk-sci.com
A variety of reagents and conditions can be employed for Boc deprotection, ranging from strong acids to milder catalytic methods. mdpi.com
| Reagent(s) | Solvent(s) | Conditions | Key Characteristics |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) or neat | Room Temperature | Standard, highly effective, and fast method. masterorganicchemistry.commasterorganicchemistry.comjk-sci.com TFA can be harsh and may affect other acid-sensitive groups. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate (B1210297) | Room Temperature | Common and effective alternative to TFA. nih.gov Often used to generate the hydrochloride salt of the amine directly. |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent (e.g., Choline chloride/pTSA) | Room Temperature | Greener and efficient alternative to TFA. mdpi.com |
| Oxalyl Chloride | Methanol | Room Temperature | A mild method for deprotection, proceeding with good to excellent yields. nih.govresearchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Room Temperature | An effective, environmentally benign, and mild reagent for deprotection. organic-chemistry.org |
| Sodium t-butoxide | Tetrahydrofuran (B95107) (THF), slightly wet | Room Temperature | A basic deprotection method, useful when acid-sensitive moieties are present in the molecule. sci-hub.se |
| Solid Acid Catalysts | Flow reactor systems | Varies | Allows for continuous processing and easy separation of the catalyst. dntb.gov.ua |
Conversion to Other Carbamate (B1207046) Derivatives
While direct conversion of the tert-butyl carbamate to other carbamate derivatives is not extensively documented in the readily available literature, the tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines. Its removal under acidic conditions yields the free amine, which can then be reacted with various chloroformates or other reagents to generate a wide array of different carbamate derivatives. This two-step sequence allows for the introduction of diverse functionalities, tailored to the specific requirements of a synthetic route.
For instance, the deprotected 5-amino-2-(chloromethyl)pyridine can be reacted with alternative chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a suitable base, to yield the corresponding ethyl or benzyl carbamates, respectively. This strategy provides access to carbamates with different steric and electronic properties, which can be crucial for modulating the biological activity or physicochemical properties of the final molecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents. The electron-donating nature of the N-Boc protected amino group and the electron-withdrawing effect of the chloromethyl group and the pyridine nitrogen atom play a crucial role in directing incoming reagents.
Directed Ortho-Metalation Strategies
The tert-butoxycarbonylamino group is recognized as a potent directed metalation group (DMG) in organic synthesis. uwindsor.cawikipedia.org This functionality can direct the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the ortho position.
Functionalization at Unsubstituted Positions
Electrophilic aromatic substitution on the pyridine ring of this compound is influenced by the directing effects of the existing substituents. The N-Boc-amino group is an activating, ortho-, para-directing group, while the pyridine nitrogen is a deactivating, meta-directing group. The chloromethyl group is generally considered to be weakly deactivating.
Given these competing influences, predicting the outcome of electrophilic substitution reactions such as nitration, halogenation, or sulfonation can be complex. For 5-amino-2-methylpyridine, a structurally related compound, nitration is reported to occur at the position adjacent to the amino group. pipzine-chem.com This suggests that electrophilic attack on this compound might preferentially occur at the C-2 or C-4 positions. For instance, nitration with a mixture of nitric and sulfuric acid could potentially yield the corresponding 2-nitro or 4-nitro derivatives. researchgate.net
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, particularly if a good leaving group is present at an activated position (ortho or para to a strong electron-withdrawing group). While the chloromethyl group is not a typical leaving group for SNAr on the ring itself, reactions involving displacement of a halide at other positions on similar pyridine systems are known. youtube.com For instance, if a halogen were introduced at the C-2 or C-6 position, it could potentially be displaced by a nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Chloromethyl Group as a Precursor for Aryl Halides or Pseudohalides
The chloromethyl group of this compound is a versatile handle for further functionalization, including its transformation into a group suitable for palladium-catalyzed cross-coupling reactions. While the benzylic chloride itself can participate in certain cross-coupling reactions, its conversion to an aryl halide or pseudohalide can open up a broader range of coupling partners and reaction conditions.
One potential strategy involves the oxidation of the chloromethyl group to a carboxylic acid, followed by a Curtius, Hofmann, or similar rearrangement to an amine, which can then be converted to an aryl halide via a Sandmeyer-type reaction. Alternatively, direct conversion of the chloromethyl group to other functionalities that can then be transformed into coupling-compatible groups might be feasible.
Once an aryl halide (e.g., bromide or iodide) or a pseudohalide (e.g., triflate) is installed at the 6-position of the pyridine ring, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental tools in modern organic synthesis.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Examples) |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Stille Coupling | Organotin Reagent | C-C | Pd(PPh₃)₄, Pd₂ (dba)₃/P(t-Bu)₃ |
| Heck Coupling | Alkene | C-C | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Sonogashira Coupling | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂/CuI |
| Buchwald-Hartwig Amination | Amine | C-N | Pd(OAc)₂/BINAP, Pd₂ (dba)₃/Xantphos |
For example, a hypothetical 6-bromo-tert-butyl pyridin-3-ylcarbamate could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, a Sonogashira coupling with a terminal alkyne would yield an alkynylpyridine derivative. These transformations highlight the synthetic potential that can be unlocked by converting the chloromethyl group into a suitable precursor for palladium-catalyzed cross-coupling.
Strategic Applications of Tert Butyl 6 Chloromethyl Pyridin 3 Ylcarbamate As a Versatile Synthetic Intermediate
Construction of Substituted Pyridine (B92270) Scaffolds
The primary utility of the chloromethyl group in tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate lies in its susceptibility to nucleophilic substitution reactions. This reactivity, analogous to that of a benzylic halide, allows for the straightforward introduction of a wide range of functional groups at the 6-position of the pyridine ring. This versatility is fundamental to creating libraries of substituted pyridines for applications in medicinal chemistry and materials science. The reaction typically proceeds via an SN2 mechanism, where various nucleophiles displace the chloride ion.
This functionalization provides access to precursors for numerous therapeutic agents and other biologically active molecules. The pyridine nucleus is a common feature in many FDA-approved drugs, and the ability to easily modify its substitution pattern is crucial for drug discovery and development. nih.govrsc.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group at Pyridine 6-position |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (Phenylthiomethyl) (-CH₂SPh) |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl (-CH₂NRR') |
| Alkoxide | Sodium Methoxide (NaOMe) | Methoxymethyl (-CH₂OCH₃) |
| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Phosphonium (B103445) Salt (-CH₂P⁺Ph₃ Cl⁻) |
| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | Acetyloxymethyl (-CH₂OAc) |
Synthesis of Pyridinium (B92312) Ylides
A significant application of the chloromethyl group is the synthesis of pyridinium ylides. These are 1,3-dipolar species that serve as powerful intermediates in cycloaddition reactions. The synthesis is a two-step process. First, this compound is treated with a nucleophile, such as a tertiary amine or a phosphine (e.g., triphenylphosphine), to form a stable quaternary pyridinium or phosphonium salt.
In the second step, the resulting salt is treated with a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), to deprotonate the methylene (B1212753) carbon adjacent to the pyridinium nitrogen. This generates the pyridinium ylide in situ. mathnet.runih.gov The ylide is stabilized by the electron-withdrawing effect of the positively charged pyridinium ring and often by an additional stabilizing group (Z) attached to the ylidic carbon. The chloromethyl group of the title compound provides the necessary electrophilic carbon for the initial salt formation. researchgate.net
The versatility of this compound extends to the synthesis of complex, multi-ring heterocyclic systems. beilstein-journals.org The chloromethyl group acts as a linchpin for annulation strategies, where additional rings are fused onto the initial pyridine scaffold.
For instance, after substituting the chloride with a suitable functional group, an intramolecular cyclization can be triggered to form a new ring. An example pathway could involve the reaction with an amine-containing nucleophile, followed by a subsequent reaction that closes a new ring between the newly introduced side chain and another position on the pyridine ring or the carbamate (B1207046) moiety. These strategies are crucial for accessing novel chemical space and developing compounds with unique three-dimensional structures.
Precursor for Advanced Heterocyclic Systems
Building upon its role in creating substituted pyridines, the title compound is a key precursor for more advanced and complex heterocyclic frameworks, including polycyclic and fused-ring systems.
The development of N-fused polycyclic heterocycles is an area of intense research due to their interesting photophysical properties and biological activities. researchgate.net While direct literature on fusion reactions involving this compound is scarce, its structure is well-suited for such transformations. A plausible strategy involves a multi-step sequence where the chloromethyl group is first elaborated into a side chain containing an aromatic ring. A subsequent intramolecular cyclization, such as a Friedel-Crafts-type reaction or a palladium-catalyzed C-H activation, could then be employed to fuse the new aromatic ring onto the pyridine core, leading to the formation of a polycyclic aromatic system.
One of the most powerful applications of the title compound is its use in [3+2] cycloaddition reactions, proceeding via the pyridinium ylides discussed in section 4.1.1. Pyridinium ylides are canonical 1,3-dipoles that react readily with a variety of dipolarophiles, such as activated alkenes and alkynes, to construct five-membered rings. researchgate.netacs.org
This reaction, often referred to as the Tschitschibabin reaction or a related 1,3-dipolar cycloaddition, is a highly efficient method for synthesizing indolizine (B1195054) derivatives and other pyrrolo[1,2-a]pyridine scaffolds. nih.govnih.gov The reaction of a pyridinium ylide (generated from the title compound) with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would lead to an initial cycloadduct that subsequently aromatizes, often through oxidation, to yield the stable indolizine product. nih.gov This methodology provides a modular and convergent route to a class of heterocycles with significant biological and material applications. nih.govacs.org
Table 2: [3+2] Cycloaddition of Pyridinium Ylides
| Pyridinium Ylide Precursor | Dipolarophile | Resulting Heterocyclic Core |
|---|---|---|
| N-Phenacylpyridinium Bromide | Dimethyl Acetylenedicarboxylate (DMAD) | Indolizine |
| N-Acetonylpyridinium Bromide | N-Phenylmaleimide | Tetrahydroindolizine |
| N-(Cyanomethyl)pyridinium Chloride | Acrylonitrile | Dihydroindolizine |
| Pyridinium salt from title compound | Ethyl Propiolate | Substituted Indolizine |
Development of Novel Organocatalysts and Ligands
The pyridine scaffold is a privileged structure in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring is a Lewis basic site capable of coordinating to transition metals. This compound provides a platform for designing and synthesizing novel ligands and organocatalysts.
The reactive chloromethyl group allows for the facile introduction of additional donor atoms (e.g., N, P, S, O) to create multidentate ligands. nih.gov For example, reaction with a phosphine-containing amine could generate a P,N-bidentate ligand, while reaction with 2,2'-bipyridine (B1663995) derivatives could lead to tridentate pincer-type ligands. These ligands are instrumental in homogeneous catalysis. A prominent example of catalysts built on a related scaffold are the pyridine-bis(imine) (PDI) ligands, which, when complexed with iron, form some of the most active catalysts for olefin polymerization. nih.gov
Furthermore, the introduction of chiral moieties via the chloromethyl group can lead to the development of new chiral ligands for asymmetric catalysis or novel chiral organocatalysts. The pyridine nitrogen can act as a hydrogen-bond acceptor or a Brønsted base, while the appended chiral group provides stereochemical control. acs.orgtum.de The Boc-protected amine at the 3-position can also be deprotected and functionalized to add another point of diversity or a catalytic functional group.
Integration into Supramolecular Chemistry Building Blocks
While specific literature on the integration of this compound into supramolecular structures is not extensively documented, its chemical features strongly suggest its potential as a valuable building block in this field. The pyridine nitrogen and the carbamate group are both capable of participating in non-covalent interactions, particularly hydrogen bonding, which is a fundamental force in the construction of supramolecular assemblies. nih.govnih.gov
Research on related pyridine carbamate derivatives has demonstrated their ability to form well-defined supramolecular structures through hydrogen bonding. nih.gov In these assemblies, the pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H proton of the carbamate can act as a hydrogen bond donor. This donor-acceptor pairing can lead to the formation of predictable and stable one-, two-, or three-dimensional networks.
The general structure of this compound allows for potential hydrogen bonding interactions that could lead to the formation of supramolecular chains or sheets. The N-H of the carbamate can donate a hydrogen bond to the pyridine nitrogen of an adjacent molecule, leading to a head-to-tail arrangement. Furthermore, the carbonyl oxygen of the carbamate group provides an additional hydrogen bond acceptor site.
The chloromethyl group, while primarily a site for covalent bond formation, could also influence the packing of the molecules in the solid state through weaker interactions. More importantly, after its conversion to other functional groups, the newly introduced moiety can provide additional sites for supramolecular interactions, such as π-π stacking if an aromatic ring is introduced.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Tert Butyl 6 Chloromethyl Pyridin 3 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Assignments and Coupling Patterns
The ¹H NMR spectrum of tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group will produce a characteristic singlet peak, typically integrating to nine protons, in the upfield region of the spectrum. The protons on the pyridine (B92270) ring will appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the substituents. The chloromethyl group will be observed as a singlet in the downfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | Pyridine H |
| ~7.8 | dd | 1H | Pyridine H |
| ~7.3 | d | 1H | Pyridine H |
| ~4.6 | s | 2H | -CH₂Cl |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is expected to appear in the downfield region. The carbons of the pyridine ring will have chemical shifts characteristic of aromatic heterocyclic systems, while the carbons of the tert-butyl and chloromethyl groups will be found in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C=O (Carbamate) |
| ~148 | Pyridine C |
| ~145 | Pyridine C |
| ~136 | Pyridine C |
| ~125 | Pyridine C |
| ~124 | Pyridine C |
| ~81 | -C (CH₃)₃ |
| ~45 | -C H₂Cl |
| ~28 | -C(C H₃)₃ |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the chloromethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (carbamate) |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carbamate) |
| ~1590, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (carbamate) |
| ~750 | C-Cl stretch |
Note: The wavenumbers are predicted values and may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₁H₁₅ClN₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M).
Fragmentation Pathways and Structural Insights
While specific, detailed mass spectrometric studies exclusively focused on this compound are not widely available in the public domain, the fragmentation behavior of this molecule can be predicted with a high degree of confidence based on the well-established fragmentation patterns of tert-butylcarbamate (Boc-protected) compounds and chlorinated pyridine derivatives.
Under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) or electron impact (EI), the molecule is expected to undergo characteristic fragmentation, providing valuable structural clues. The tert-butoxycarbonyl (Boc) group is known to be a primary site of fragmentation. A major dissociation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) and carbon dioxide (CO₂), which corresponds to a neutral loss of 100 Da nih.gov. This process is a hallmark of the tert-butylcarbamate moiety and would be a key indicator in the mass spectrum of the title compound.
Another prominent fragmentation pathway involves the cleavage of the C-O bond of the carbamate to generate a stable tert-butyl cation ([C(CH₃)₃]⁺) with a mass-to-charge ratio (m/z) of 57. The stability of this tertiary carbocation makes this a frequently observed peak in the mass spectra of Boc-protected compounds doaj.org.
The pyridine ring itself, along with the chloromethyl substituent, will also contribute to the fragmentation pattern. Cleavage of the chloromethyl group could lead to the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH₂Cl). Fragmentation of the pyridine ring would likely result in the formation of smaller, stable aromatic cations.
A plausible fragmentation scheme would initiate with the protonated molecule [M+H]⁺. Subsequent fragmentation could proceed through several pathways, as outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragmentation Pathway |
| [M+H]⁺ | [M - C₄H₈ + H]⁺ | 56 | Loss of isobutylene from the Boc group |
| [M+H]⁺ | [M - C₅H₈O₂ + H]⁺ | 100 | Concerted loss of isobutylene and carbon dioxide nih.govdoaj.org |
| [M+H]⁺ | [C₄H₉]⁺ | - | Formation of the tert-butyl cation doaj.org |
| [M+H]⁺ | [M - Cl + H]⁺ | 35 | Loss of a chlorine atom |
| [M+H]⁺ | [M - CH₂Cl + H]⁺ | 49 | Loss of the chloromethyl group |
These predicted fragmentation pathways provide a robust framework for interpreting the mass spectrum of this compound, allowing for the confirmation of its molecular structure.
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimentally determined crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available for this specific compound.
However, insights into the expected solid-state structure can be gleaned from the crystallographic data of related molecules, such as other pyridine derivatives containing a chloromethyl group. For instance, the crystal structure of 2-(chloromethyl)pyridine reveals a monoclinic crystal system with the space group P2₁/c researchgate.net. Similarly, 1,6-bis(chloromethyl)pyridine also crystallizes in a monoclinic system nih.govresearchgate.net. These related structures suggest that this compound is also likely to adopt a densely packed crystalline lattice.
A hypothetical representation of the crystallographic parameters, based on common ranges for organic molecules of similar size and composition, is presented below for illustrative purposes. It is important to emphasize that these are not experimental values for the title compound.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~10-15 |
| c (Å) | ~7-10 |
| β (°) | ~90-110 |
| Volume (ų) | ~1000-1500 |
| Z | 4 |
Definitive determination of the solid-state structure of this compound awaits experimental validation through single-crystal X-ray diffraction analysis.
Computational and Theoretical Studies on Tert Butyl 6 Chloromethyl Pyridin 3 Ylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the carbamate (B1207046) group and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, significantly, the chloromethyl group, highlighting its susceptibility to nucleophilic attack.
Calculations of atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, quantify the electron distribution on each atom, further refining the prediction of reactive sites. The carbon atom of the chloromethyl group is expected to carry a partial positive charge, making it a primary electrophilic center.
Table 1: Calculated Electronic Properties of this compound Note: The following data are illustrative examples based on typical DFT calculations (e.g., B3LYP/6-31G level of theory) and are not from a published study on this specific molecule.*
| Property | Calculated Value | Significance |
| HOMO Energy | -6.85 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.20 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.65 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.45 Debye | Indicates a polar molecule. |
| MESP Minimum | -55 kcal/mol | Location: Carbamate oxygen; indicates primary site for electrophilic attack. |
| MESP Maximum | +40 kcal/mol | Location: Chloromethyl group; indicates primary site for nucleophilic attack. |
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for converting between them.
The primary sources of conformational flexibility in this molecule are the rotation around several single bonds:
The C-N bond connecting the pyridine ring to the carbamate nitrogen.
The C-O bond of the tert-butyl group.
The C-C bond connecting the pyridine ring to the chloromethyl group.
Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This process identifies local energy minima, which correspond to stable conformers, and saddle points, which are the transition states between them. The resulting energy landscape provides a comprehensive view of the molecule's conformational possibilities. nih.govnih.gov
Studies on similar carbamate-containing molecules show that the relative orientation of the carbamate group with respect to the aromatic ring is critical. nih.gov It is likely that the most stable conformers of this compound would feature a nearly planar arrangement between the pyridine ring and the N-H and C=O bonds of the carbamate group to maximize resonance stabilization. The orientation of the bulky tert-butyl group and the reactive chloromethyl group would define distinct, low-energy conformers.
Table 2: Relative Energies of Hypothetical Stable Conformers Note: Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.
| Conformer | Dihedral Angle (C2-C3-N-C=O) | Dihedral Angle (C5-C6-CH2-Cl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | ~180° (anti-periplanar) | ~60° (gauche) | 0.00 | 75.1 |
| B | ~0° (syn-periplanar) | ~60° (gauche) | 1.50 | 8.8 |
| C | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.95 | 16.1 |
Reaction Pathway Modeling for Synthetic Transformations
Theoretical modeling is a powerful asset for understanding the mechanisms of chemical reactions involving this compound. A key synthetic transformation for this molecule is the nucleophilic substitution at the chloromethyl group, where the chlorine atom is displaced by a nucleophile. This reaction is fundamental for creating more complex derivatives.
For instance, modeling the SN2 reaction with a simple nucleophile like hydroxide (B78521) (OH⁻) would involve calculating the geometry of the pentacoordinate carbon transition state. This theoretical analysis can predict reaction rates and provide insights into how substituents on the pyridine ring or the nature of the nucleophile affect the reaction's feasibility. Such studies can guide the optimization of reaction conditions in a laboratory setting.
Table 3: Calculated Energy Profile for a Hypothetical SN2 Reaction Reaction: R-CH₂Cl + OH⁻ → [HO···CH₂R···Cl]⁻ (TS) → R-CH₂OH + Cl⁻ Note: Values are illustrative for a gas-phase or implicit solvent model.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Isolated molecule and OH⁻ | 0.0 |
| Transition State (TS) | Pentacoordinate carbon complex | +18.5 |
| Products | Alcohol product and Cl⁻ | -25.0 |
| Calculated Parameter | Value | Significance |
| Activation Energy (Ea) | +18.5 kcal/mol | Energy barrier for the forward reaction. |
| Reaction Energy (ΔErxn) | -25.0 kcal/mol | Indicates an exothermic reaction. |
Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and theoretical calculations can predict the ¹H and ¹³C chemical shifts.
The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the resulting low-energy conformer.
By comparing the computationally predicted NMR spectrum with the experimentally measured one, chemists can confirm the identity and purity of the synthesized compound. Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or suggest the presence of different conformers or solvent effects that were not included in the theoretical model.
Table 4: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (δ, ppm) Note: Calculated values are illustrative and typically require scaling for best agreement with experimental data. TMS is used as a reference.
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| ¹H NMR | ||
| Pyridine H (position 2) | 8.35 | 8.41 |
| Pyridine H (position 4) | 8.10 | 8.15 |
| Pyridine H (position 5) | 7.40 | 7.48 |
| -NH- | 9.80 | 9.75 |
| -CH₂Cl | 4.65 | 4.72 |
| -C(CH₃)₃ | 1.55 | 1.59 |
| ¹³C NMR | ||
| Pyridine C2 | 145.2 | 145.8 |
| Pyridine C3 | 130.5 | 131.1 |
| Pyridine C4 | 125.8 | 126.3 |
| Pyridine C5 | 118.9 | 119.5 |
| Pyridine C6 | 152.0 | 152.7 |
| -CH₂Cl | 45.1 | 45.9 |
| -C(CH₃)₃ | 81.3 | 81.9 |
| -C(CH₃)₃ | 28.4 | 28.9 |
| C=O | 153.1 | 153.6 |
Future Directions and Emerging Research Avenues for Tert Butyl 6 Chloromethyl Pyridin 3 Ylcarbamate
Exploration of Novel Synthetic Pathways
The development of new and efficient synthetic routes to tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate and related pyridinyl carbamates is an active area of research. Traditional methods for the synthesis of carbamates often involve the use of hazardous reagents. rsc.orgnih.gov Current research is focused on developing more direct and atom-economical approaches.
One promising strategy involves the direct carbonylation of corresponding amines and alcohols, a method that can be catalyzed by various transition metals. Another innovative approach is the direct transformation of Boc-protected amines into carbamates. rsc.orgnih.gov This method utilizes a lithium tert-butoxide base and avoids the need for hazardous reagents and metal catalysts, presenting a significant improvement over traditional pathways. rsc.orgnih.gov
Furthermore, photochemical methods are being explored for the functionalization of pyridines. acs.org These methods, which can proceed via pyridinyl radicals, offer novel strategies for introducing substituents onto the pyridine (B92270) ring with high regioselectivity. acs.org While not yet specifically applied to this compound, these cutting-edge techniques represent a promising future direction for its synthesis and the creation of its derivatives.
Development of Greener and More Sustainable Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes. For carbamate (B1207046) synthesis, this translates to a focus on reducing the use of hazardous substances, minimizing waste, and improving energy efficiency.
A recently developed environmentally friendly protocol for carbamate synthesis utilizes sodium cyanate, a phenol or alcohol, and trichloroacetic acid in a solvent-free methodology. banglajol.info This approach offers high yields and purity while avoiding the use of volatile organic solvents. banglajol.info Another sustainable method involves the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide, which eliminates the need for metal catalysts and hazardous reagents. rsc.orgnih.gov
Chemoenzymatic strategies are also gaining traction as a green alternative for the synthesis of complex chiral molecules. researchgate.net While a specific chemoenzymatic route to this compound has not been reported, the successful application of this approach to other complex carbamates suggests its potential for future development in this area. researchgate.net
Expansion of Its Utility as a Chemical Probe or Building Block
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of multiple reactive sites—the chloromethyl group, the carbamate, and the pyridine ring—allows for diverse functionalization and the construction of complex molecular architectures.
Pyridines annulated to saturated cycles are widely used in drug discovery, and functionalized pyridines like the subject compound are attractive starting materials for creating libraries of diversified compounds. doaj.orgresearchgate.net The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial in multi-step syntheses, allowing for controlled reactions at other positions of the molecule. nih.gov
Carbamate derivatives themselves have a wide range of biological activities and are found in many therapeutic agents. nih.gov The structural motif of a substituted pyridine is also a key feature in many biologically active compounds. Therefore, this compound serves as a critical intermediate for the synthesis of novel compounds with potential applications in pharmaceutical research. researchgate.netnbinno.com Its utility can be expanded by exploring its reactivity in various coupling reactions and by using it to synthesize novel heterocyclic systems.
Integration into Automated Synthesis Platforms (if applicable from literature)
While the literature does not yet specifically describe the integration of the synthesis of this compound into automated platforms, the general trend in chemical synthesis is moving towards automation. Automated synthesis offers numerous advantages, including increased efficiency, reproducibility, and the ability to rapidly generate libraries of compounds for screening.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate?
- Methodological Answer : The compound is synthesized via carbamate formation using tert-butyl chloroformate and a pyridine derivative. A typical procedure involves reacting 6-(chloromethyl)pyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under an inert atmosphere at 0–5°C to minimize side reactions. Post-reaction purification employs column chromatography or recrystallization .
- Key Data :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| tert-Butyl chloroformate | Dichloromethane | 0–5°C | 70–85% (reported for analogs) |
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Conflicting evidence exists: some sources recommend storage at 2–8°C , while others suggest room temperature in inert, moisture-free conditions. To resolve this, conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. The chloromethyl group’s reactivity necessitates protection from humidity and strong oxidizers .
Q. What safety protocols are critical during handling?
- Methodological Answer : Despite limited hazard data for this specific compound, analogous carbamates require:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Engineering controls: Fume hoods for weighing and reactions.
- Spill management: Use vermiculite or sand for containment, followed by neutralization with 5% acetic acid .
Advanced Research Questions
Q. How does the position of the chloromethyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The chloromethyl group at the pyridine 6-position exhibits enhanced electrophilicity due to resonance effects from the adjacent nitrogen. For Suzuki couplings, optimize conditions using Pd(PPh₃)₄ (5 mol%), Na₂CO₃, and DME/H₂O (3:1) at 80°C. Monitor regioselectivity via -NMR to confirm substitution at the chloromethyl site .
Q. How can researchers resolve contradictions in reported reaction yields for similar carbamates?
- Methodological Answer : Discrepancies often arise from:
- Purity of starting materials : Use HPLC-grade reagents (≥99% purity).
- Catalyst aging : Freshly prepare Pd catalysts for cross-couplings.
- Reaction monitoring : Employ inline FTIR or LC-MS to track intermediate formation.
Example: A 20% yield variation in Buchwald-Hartwig reactions was traced to trace oxygen in the reaction vessel; using degassed solvents increased reproducibility .
Q. What strategies enhance this compound’s utility in PROTAC (proteolysis-targeting chimera) design?
- Methodological Answer : The chloromethyl group serves as a linker for conjugating E3 ligase ligands. Optimize conjugation using:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a PEG-azide spacer.
- In vitro validation : Test degradation efficiency in HEK293 cells using Western blotting for target protein (e.g., BRD4).
- Key Data :
| PROTAC Component | Degradation Efficiency (DC₅₀) |
|---|---|
| Chloromethyl-linked | 50 nM (vs. 200 nM for non-optimized analogs) |
Data Contradiction Analysis
Applications in Drug Discovery
- Lead Optimization : The pyridine-carbamate scaffold improves blood-brain barrier penetration in CNS-targeting agents. Replace chloromethyl with bioisosteres (e.g., trifluoromethyl) to reduce toxicity .
- Biological Probe Synthesis : Conjugate with fluorescent tags (e.g., BODIPY) via SN2 displacement for live-cell imaging of kinase activity .
Analytical Characterization Guidelines
Purity Assessment :
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min), UV detection at 254 nm.
- Acceptance Criteria : ≥95% purity for biological assays .
Structural Confirmation :
- -NMR : Key peaks at δ 155 ppm (carbamate C=O) and δ 80 ppm (tert-butyl C) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
